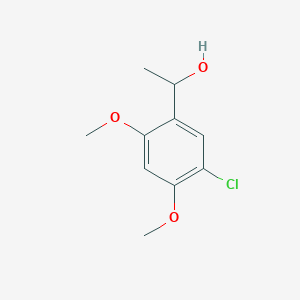
Alumane nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alumane nickel, also known as nickel aluminide, refers to intermetallic compounds formed between nickel and aluminum. The most common forms are Ni(_3)Al and NiAl. These compounds are known for their high strength, low density, and excellent resistance to oxidation and corrosion, making them suitable for high-temperature applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel aluminides can be synthesized through various methods, including ingot metallurgy, investment casting, and powder metallurgy. Ingot metallurgy involves melting and casting the alloy, while powder metallurgy involves compacting and sintering nickel and aluminum powders . Another method is the sol-gel process, where nickel and aluminum precursors are mixed, gelled, and then calcined at high temperatures .
Industrial Production Methods: Industrial production of nickel aluminides often involves pack cementation, where nickel-based objects are coated with aluminum powder and heated to high temperatures to form a protective aluminide layer . This method is commonly used for coating turbine blades and other high-temperature components.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel aluminides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can react with oxygen to form a protective oxide layer, enhancing their corrosion resistance . They can also participate in exothermic reactions with aluminum, generating significant heat .
Common Reagents and Conditions: Common reagents for reactions involving nickel aluminides include oxygen, hydrogen, and various acids and bases. These reactions typically occur at high temperatures, often exceeding 1000°C .
Major Products Formed: The major products formed from reactions involving nickel aluminides include nickel oxide, aluminum oxide, and various nickel-aluminum alloys. These products are often used in high-temperature and corrosive environments .
Wissenschaftliche Forschungsanwendungen
Nickel aluminides have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions due to their high surface area and reactivity . In biology and medicine, nickel nanoparticles derived from nickel aluminides are used in drug delivery systems and as antimicrobial agents . In industry, they are used in the production of high-temperature coatings, superalloys, and hydrogen storage materials .
Wirkmechanismus
The mechanism by which nickel aluminides exert their effects involves their ability to form stable, protective oxide layers that prevent further oxidation and corrosion . At the molecular level, nickel aluminides interact with various substrates through catalytic processes, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Nickel aluminides are often compared with other intermetallic compounds such as iron aluminides and cobalt aluminides. While all these compounds exhibit high-temperature stability and corrosion resistance, nickel aluminides are unique in their combination of low density and high strength . Similar compounds include Ni(_3)Al, NiAl, Al(_3)Ni, and Al(_3)Ni(_2) .
Conclusion
Alumane nickel, or nickel aluminide, is a versatile compound with significant applications in high-temperature environments, catalysis, and advanced materials. Its unique properties make it a valuable material for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12704-83-5 |
|---|---|
Molekularformel |
AlH3Ni |
Molekulargewicht |
88.699 g/mol |
IUPAC-Name |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
InChI-Schlüssel |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
[AlH3].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


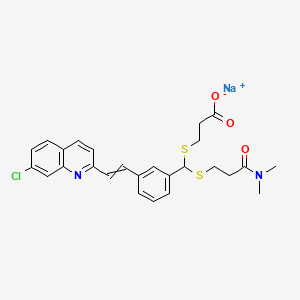
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
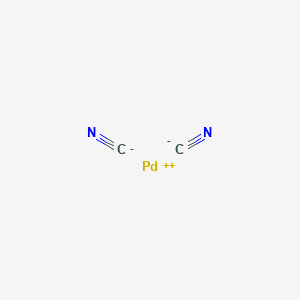

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

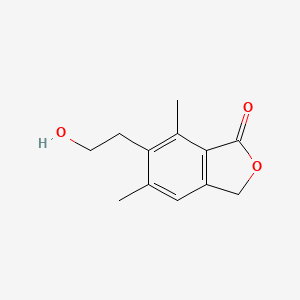

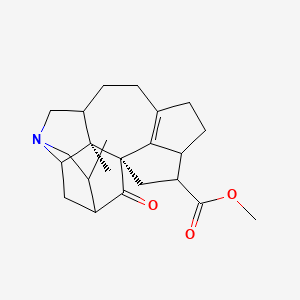
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

